molecular formula C9H17F2N B6228947 3-(3,3-difluorocyclohexyl)propan-1-amine CAS No. 1700017-03-3

3-(3,3-difluorocyclohexyl)propan-1-amine

Cat. No. B6228947
CAS RN: 1700017-03-3
M. Wt: 177.2
InChI Key:
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Description

3-(3,3-Difluorocyclohexyl)propan-1-amine, also known as 3-DFCPA, is an organic compound with a molecular formula of C7H13F2N. It is a cyclic amine that has been used for a variety of applications in scientific research and laboratory experiments. 3-DFCPA is a versatile compound that can be used as a reagent in organic synthesis, as a structural template for drug design, and as a tool for studying biochemical and physiological effects.

Scientific Research Applications

3-(3,3-difluorocyclohexyl)propan-1-amine has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a structural template for drug design, and as a tool for studying biochemical and physiological effects. It has also been used in the synthesis of other compounds, such as 3-fluoropropan-1-ol, 3-fluoropropyl amines, and 3-fluoropropyl phosphonates.

Mechanism of Action

The mechanism of action of 3-(3,3-difluorocyclohexyl)propan-1-amine is not fully understood. However, it is believed that the compound acts as an agonist at the muscarinic acetylcholine receptor, which is involved in the regulation of various physiological processes in the body. It is also believed that the compound may act as an inhibitor of monoamine oxidase A (MAOA), which is an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,3-difluorocyclohexyl)propan-1-amine are not yet fully understood. However, some studies have suggested that it may have an inhibitory effect on monoamine oxidase A (MAOA), which could lead to an increase in the levels of certain neurotransmitters such as dopamine and serotonin. It has also been suggested that it may have an effect on the muscarinic acetylcholine receptor, which could lead to an increase in the activity of certain physiological processes such as memory and learning.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,3-difluorocyclohexyl)propan-1-amine in laboratory experiments include its low cost, its availability, and its ease of synthesis. It is also a versatile compound that can be used as a reagent in organic synthesis, as a structural template for drug design, and as a tool for studying biochemical and physiological effects. The main limitation of using 3-(3,3-difluorocyclohexyl)propan-1-amine in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the use of 3-(3,3-difluorocyclohexyl)propan-1-amine in scientific research and laboratory experiments. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design. Other potential future directions include exploring the effects of 3-(3,3-difluorocyclohexyl)propan-1-amine on other receptors and enzymes, as well as investigating its potential use as a therapeutic agent.

Synthesis Methods

3-(3,3-difluorocyclohexyl)propan-1-amine can be synthesized via a two-step process. The first step involves the reaction of cyclohexanone and 3-fluoropropanal in the presence of a base such as sodium hydroxide or potassium carbonate to form 3-fluoropropan-1-ol. The second step involves the reaction of 3-fluoropropan-1-ol with difluoromethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate to form 3-(3,3-difluorocyclohexyl)propan-1-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,3-difluorocyclohexyl)propan-1-amine involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,3-difluorocyclohexene", "propan-1-amine", "sodium hydride", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: 3,3-difluorocyclohexene is reacted with sodium hydride in diethyl ether to form 3,3-difluorocyclohexylsodium.", "Step 2: Propan-1-amine is added to the reaction mixture from step 1 and the resulting mixture is stirred at room temperature for several hours to form 3-(3,3-difluorocyclohexyl)propan-1-amine.", "Step 3: The reaction mixture is quenched with hydrochloric acid and the resulting mixture is extracted with ethyl acetate.", "Step 4: The organic layer is washed with sodium hydroxide solution and dried over magnesium sulfate.", "Step 5: The solvent is removed under reduced pressure to yield the desired product, 3-(3,3-difluorocyclohexyl)propan-1-amine." ] }

CAS RN

1700017-03-3

Product Name

3-(3,3-difluorocyclohexyl)propan-1-amine

Molecular Formula

C9H17F2N

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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